
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound features a cyclobutane ring, which is a four-membered ring structure, and possesses both hydroxyl and ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through [2+2] cycloaddition reactions of alkenes.
Introduction of Functional Groups: Hydroxyl and ester groups can be introduced through various organic reactions such as hydroboration-oxidation and esterification.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Catalysts and specific reaction conditions are often employed to achieve the desired stereochemistry.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: HCl (Hydrochloric acid), HBr (Hydrobromic acid).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology
Enzyme Inhibition: Potential use as an inhibitor in biochemical pathways.
Metabolic Studies: Used in studies to understand metabolic pathways involving cyclobutane derivatives.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry
Materials Science: Used in the development of new materials with specific properties.
Polymer Synthesis: Employed in the synthesis of polymers with unique characteristics.
作用機序
The mechanism of action of (1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring’s strain can also play a role in its reactivity.
類似化合物との比較
Similar Compounds
(1R,2S)-Ethyl 2-hydroxycyclobutanecarboxylate: A stereoisomer with different spatial arrangement.
Methyl 2-hydroxycyclobutanecarboxylate: Similar structure but with a methyl ester group.
Cyclobutanecarboxylic acid: Lacks the hydroxyl and ester groups but shares the cyclobutane ring.
Uniqueness
(1S,2R)-Ethyl 2-hydroxycyclobutanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its combination of functional groups and ring strain makes it a valuable compound in various applications.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
ethyl 2-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3 |
InChIキー |
XLPWARQDCQSFMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
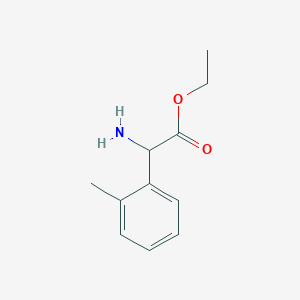
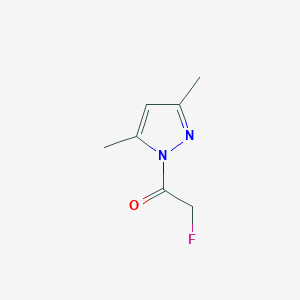

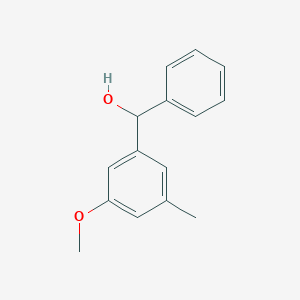
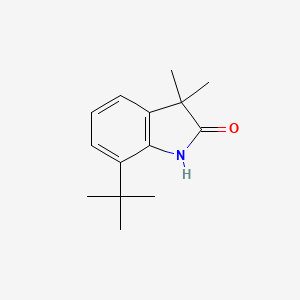
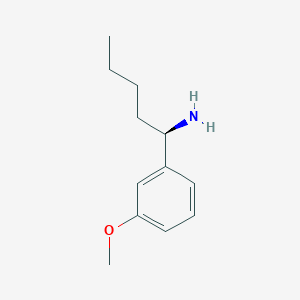


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12971438.png)


![5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide](/img/structure/B12971455.png)

